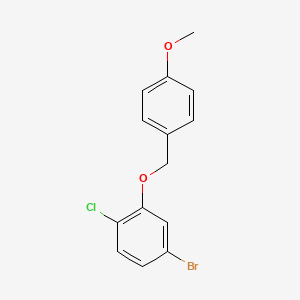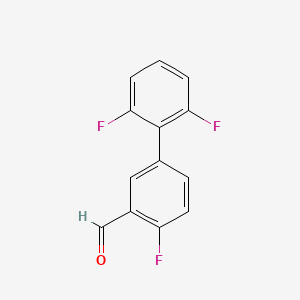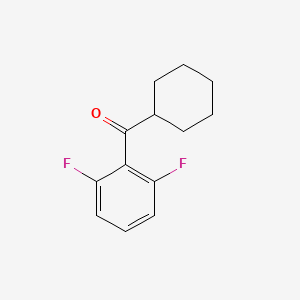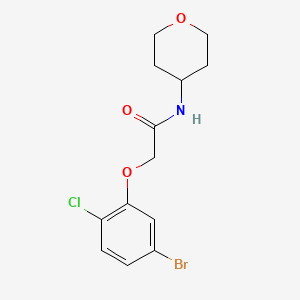
2-(5-Bromo-2-chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromo-chloro phenyl group attached to an acetamide moiety, which is further linked to a tetrahydro-2H-pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide typically involves the following steps:
Preparation of 5-Bromo-2-chlorophenol: : This can be achieved through the bromination of 2-chlorophenol using bromine in the presence of a suitable catalyst.
Formation of the Acetamide Group: : The phenol group is then converted to an acetamide group through acetylation using acetic anhydride.
Attachment of Tetrahydro-2H-pyran-4-yl Group: : The final step involves the reaction of the acetamide group with tetrahydro-2H-pyran-4-yl chloride under suitable conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of reactors and equipment designed for large-scale chemical reactions. The process would involve careful control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : The compound can be reduced to form corresponding amines or alcohols.
Substitution: : The bromo and chloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of quinones and other oxidized phenolic compounds.
Reduction: : Formation of amines and alcohols.
Substitution: : Formation of various substituted phenols and amides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bromo-chloro phenyl groups on biological systems. It can also be used as a probe to investigate enzyme-substrate interactions.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its unique structure may make it useful in the design of new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new products and processes.
Mechanism of Action
The mechanism by which 2-(5-Bromo-2-chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The bromo and chloro groups can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide
2-(3-Bromo-2-chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide
2-(5-Bromo-2-fluorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide
Uniqueness
2-(5-Bromo-2-chlorophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide is unique due to its specific arrangement of bromo and chloro groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(5-bromo-2-chlorophenoxy)-N-(oxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO3/c14-9-1-2-11(15)12(7-9)19-8-13(17)16-10-3-5-18-6-4-10/h1-2,7,10H,3-6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMXSJKIOLDYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)COC2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
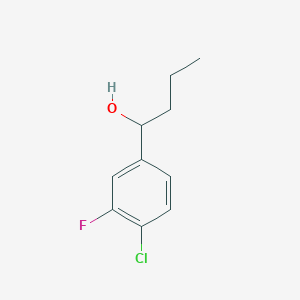
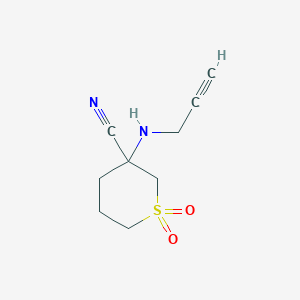
![Methyl 2-[(2-fluorophenyl)methoxy]acetate](/img/structure/B7894026.png)
![2-[(2-Fluorophenyl)methoxy]acetic acid](/img/structure/B7894029.png)

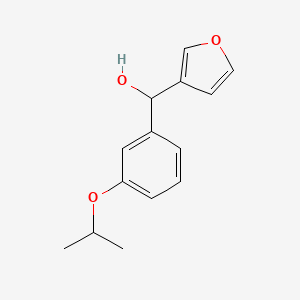
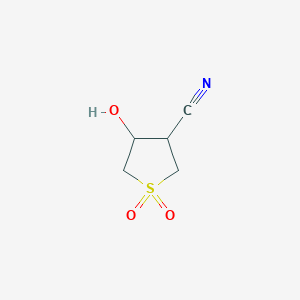
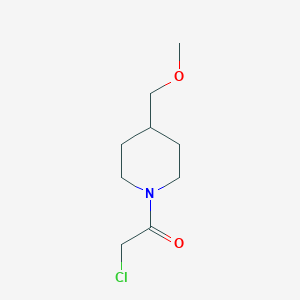
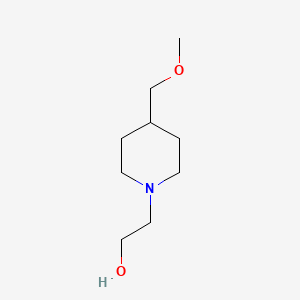
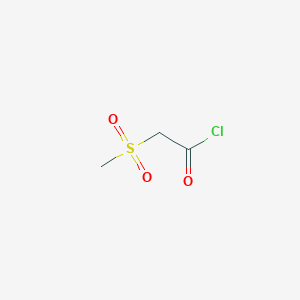
![2-[1-(Propane-1-sulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B7894083.png)
